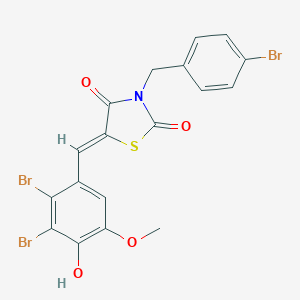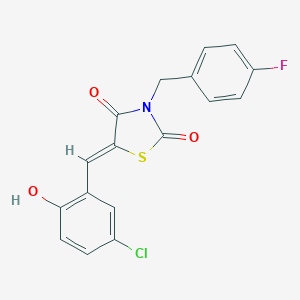![molecular formula C13H18N4S B302417 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine is a chemical compound that belongs to the family of triazole derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research.
Mechanism of Action
The mechanism of action of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine is not fully understood. However, it has been suggested that this compound may exert its antifungal and anticancer properties through the inhibition of key enzymes involved in cell growth and replication. In addition, the fluorescent properties of this compound make it a useful tool for imaging applications in biological research.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine have not been extensively studied. However, some studies have reported that this compound may have toxic effects on certain cell types at high concentrations. Further research is needed to fully understand the potential effects of this compound on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine is its fluorescent properties, which make it a useful tool for imaging applications in biological research. In addition, this compound has shown promising results as an antifungal and anticancer agent. However, the limitations of this compound include its potential toxicity at high concentrations and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine. One of the potential directions is the further investigation of its antifungal and anticancer properties. In addition, this compound could be further explored for its potential as a fluorescent probe for imaging applications. Further research is also needed to fully understand the mechanism of action and potential toxic effects of this compound. Finally, the synthesis of new derivatives of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine could lead to the discovery of compounds with enhanced properties and applications.
Synthesis Methods
The synthesis of 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-nitrophenylamine with butylthiol in the presence of a reducing agent such as iron powder. This reaction leads to the formation of 4-(butylsulfanyl)aniline, which is then reacted with 4-methyl-5-amino-4H-1,2,4-triazole in the presence of a base such as potassium carbonate to obtain the final product.
Scientific Research Applications
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antifungal agent. It has also been investigated for its anticancer properties. In materials science, 4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine has been used as a precursor for the synthesis of metal complexes and coordination polymers. In biological research, this compound has been studied for its potential as a fluorescent probe for imaging applications.
properties
Product Name |
4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine |
|---|---|
Molecular Formula |
C13H18N4S |
Molecular Weight |
262.38 g/mol |
IUPAC Name |
4-(5-butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C13H18N4S/c1-3-4-9-18-13-16-15-12(17(13)2)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
InChI Key |
NTEIIOSVHTYFDC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)N |
Canonical SMILES |
CCCCSC1=NN=C(N1C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302335.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302336.png)
![N'-{2-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302337.png)
![N'-[(5-iodo-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302339.png)
![N'-{4-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302340.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B302342.png)
![(2E)-2-(4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide](/img/structure/B302343.png)
![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![3-chloro-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302346.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-3-methylbenzohydrazide](/img/structure/B302347.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302349.png)

